molecular formula C26H52N2O2 B3056275 N-[2-(Dodecanoylamino)ethyl]dodecanamide CAS No. 7003-56-7

N-[2-(Dodecanoylamino)ethyl]dodecanamide

Cat. No. B3056275
CAS RN: 7003-56-7
M. Wt: 424.7 g/mol
InChI Key: HETBCUMLBCUVKC-UHFFFAOYSA-N
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Description

“N-[2-(Dodecanoylamino)ethyl]dodecanamide” is also known as N,N’,-ethylenebis(lauramide). It has a molecular formula of C26H52N2O2 and a molecular weight of 424.7 . It’s a chemical compound that can be found in databases like the Spectral Database for Organic Compounds .


Molecular Structure Analysis

The InChI string for “N-[2-(Dodecanoylamino)ethyl]dodecanamide” is InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) .

Scientific Research Applications

1. Nuclear Reprocessing and Thorium Extraction

N,N-dialkylamides, including compounds similar to N-[2-(Dodecanoylamino)ethyl]dodecanamide, have been investigated for their efficacy in extracting Th(IV) from acidic nitrate media in nuclear reprocessing. These studies found that the distribution ratios of Th(IV) with the amides in kerosene decrease with the increase of the alkyl chain length, likely due to steric hindrance (Cui, Yu et al., 2003).

2. Analytical Separation Techniques

Analytical methods have been developed using derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide, such as N,N-bis(2-hydroxyethyl) dodecanamide, for separating mixtures containing dodecyl poly(oxyethylene) ethers. These methods are valuable for objective analysis and separation in chemical processing (H. Yoshimura, T. Sugiyama, 1991).

3. Corrosion Inhibition

Compounds structurally similar to N-[2-(Dodecanoylamino)ethyl]dodecanamide have been synthesized and tested for their corrosion inhibiting effects against carbon steel in acidic solutions. These studies are essential for industrial applications where metal corrosion is a concern, such as in pipelines and storage tanks (M. Hegazy et al., 2013).

4. Surface and Colloidal Chemistry

In the field of surface and colloidal chemistry, derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide have been synthesized and their properties, such as critical micelle concentrations and surface tensions, have been investigated. These studies are crucial for understanding the behavior of surfactants in various applications, including detergents and emulsifiers (Huang Jun-li, 2007).

5. Antibacterial Applications

Research has been conducted on organic ammonium salts derived from N-[2-(Dodecanoylamino)ethyl]dodecanamide for their antibacterial effectiveness. These studies are significant in the development of new disinfectants and antibacterial agents (V. Cigáneková et al., 1990).

6. Drug Interaction and Solubility Studies

The interaction of surfactant solutions containing derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide with drug surfaces has been studied. These investigations are crucial for understanding the solubility and bioavailability of hydrophobic drugs (P. Luner et al., 1996).

properties

IUPAC Name

N-[2-(dodecanoylamino)ethyl]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBCUMLBCUVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990280
Record name N,N'-(Ethane-1,2-diyl)didodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dodecanoylamino)ethyl]dodecanamide

CAS RN

7003-56-7
Record name NSC13546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)didodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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